Elagolix sodium is a non-peptide gonadotropin-releasing hormone receptor antagonist (GnRHR-ant) []. It is the first orally active GnRHR-ant marketed for managing hormone-dependent diseases []. Elagolix sodium plays a crucial role in scientific research, particularly in studying hormone-dependent diseases like endometriosis and uterine fibroids [, ]. It acts as a valuable tool for investigating the GnRH receptor and its role in various physiological processes [].
Elagolix sodium is derived from a series of chemical modifications aimed at creating a potent antagonist of gonadotropin-releasing hormone. Its classification falls under the Biopharmaceutics Classification System as a Class III drug, indicating high solubility in water and low permeability . This classification is significant for its pharmacokinetics, influencing absorption and bioavailability.
The synthesis of elagolix sodium involves several key steps that utilize various chemical reactions to construct its complex structure. One notable method includes the use of 1-(2-fluoro-6-(trifluoromethyl)benzyl) urea, which is synthesized from 2-fluoro-6-(trifluoromethyl)benzylamine with high yield .
The synthesis process is designed to be commercially viable while maintaining stability and efficacy .
Elagolix sodium has a complex molecular structure characterized by its chemical formula and a molar mass of approximately 653.582 g/mol . The compound contains multiple functional groups, including amines and carboxylates, which play crucial roles in its biological activity.
Elagolix sodium undergoes various chemical reactions that are critical for its functionality as a gonadotropin-releasing hormone antagonist. The key reactions include:
These reactions are essential for its therapeutic effects in managing conditions such as endometriosis.
Elagolix sodium functions by competitively inhibiting gonadotropin-releasing hormone receptors in the pituitary gland. This blockade prevents the normal pulsatile release of gonadotropins, resulting in reduced secretion of sex hormones from the ovaries. Consequently, this leads to:
Clinical studies have shown that elagolix effectively reduces pain scores in patients suffering from endometriosis-related symptoms .
Elagolix sodium has significant applications beyond treating endometriosis:
Elagolix sodium (C~32~H~29~F~5~N~3~NaO~5~, molecular weight 653.58 g/mol) is the sodium salt of the non-peptide gonadotropin-releasing hormone receptor antagonist elagolix. Its structure features a uracil core substituted at N1, C3, C5, and C6 positions, with a biaryl system and a chiral (R)-2-aminophenylethyl side chain terminated by a sodium carboxylate group [1] [5]. The molecule exhibits zwitterionic behavior in solution due to the presence of both a basic secondary amine (pK~a~ ≈ 9.04) and an acidic carboxylate group (pK~a~ ≈ 3.86). This amphoteric character facilitates solubility in aqueous environments and influences its pharmacokinetic behavior. The sodium carboxylate group (COO⁻Na⁺) provides high water solubility critical for oral bioavailability, while the tertiary nitrogen in the uracil ring and the secondary amino linker contribute to pH-dependent ionization states [5] [6].
Table 1: Key Physicochemical Properties of Elagolix Sodium
Property | Value | Experimental Method |
---|---|---|
Molecular Formula | C~32~H~29~F~5~N~3~NaO~5~ | Elemental Analysis |
Molecular Weight | 653.58 g/mol | Mass Spectrometry |
pK~a~ (Carboxylate) | 3.86 | Potentiometric Titration |
pK~a~ (Secondary Amine) | 9.04 | Potentiometric Titration |
Water Solubility | 0.00205 mg/mL (25°C) | Shake-Flask Method |
LogP | 4.84 (Predicted) | Chromatographic Measurement |
Elagolix sodium displays axial chirality due to restricted rotation around the C5-aryl bond (highlighted in red in Figure 1). Steric interactions between the ortho-fluorine atom on the 5-aryl group, the C6-methyl group, and the C4-carbonyl oxygen create a rotational energy barrier of ~18 kcal/mol. This results in two stable atropisomers with a half-life (t~1/2~) of approximately 45 minutes for interconversion under physiological conditions, classifying it as a Class 2 atropisomer according to LaPlante’s classification system [2] [8]. The atropisomers are resolvable by chiral stationary phase HPLC (e.g., cellulose-based columns) and exhibit distinct pharmacological profiles. Conformational analysis via NMR and molecular modeling reveals that the major atropisomer adopts a conformation where the ortho-fluorine is oriented away from the uracil methyl group, minimizing steric clashes [2].
The synthesis of elagolix sodium proceeds via a convergent route starting from commercially available 2-fluoro-6-(trifluoromethyl)benzylamine. Critical intermediates include:
Table 2: Key Synthetic Intermediates and Regiochemical Control
Intermediate | Structure | Role | Regiochemical Proof |
---|---|---|---|
4 | Benzylamino uracil precursor | Uracil ring formation | IR, LC-MS |
5 | 6-Methyl uracil | Regioselective alkylation | NOESY (H6-CH~3~/Benzyl H correlation) |
6 | 5-Bromo uracil | Suzuki coupling precursor | SC-XRD |
7 | Biaryl-coupled uracil | Atropisomeric core | Chiral HPLC separation |
Bromination at C5 of the uracil ring (5 → 6) is optimized to suppress di-bromination:
Complete NMR assignments (DMSO-d~6~) for elagolix sodium and intermediates were achieved through 2D experiments (COSY, HSQC, HMBC):
Table 3: Selected NMR Assignments for Elagolix Sodium (DMSO-d~6~)
Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity/Coupling |
---|---|---|---|
¹H | 2.15 | C6-CH~3~ | s (3H) |
¹H | 3.78 | OCH~3~ | s (3H) |
¹H | 4.25 | (R)-CH(NH)CH~2~Ph | dd (1H, J = 8.5, 5.2 Hz) |
¹H | 5.36 | N-CH~2~-Ar(F,CF~3~) | d (1H, J = 15.0 Hz) |
¹³C | 154.8 | C2=O | s |
¹³C | 150.1 | C4=O | s |
¹³C | 123.5 | CF~3~ | q (J~CF~ = 270 Hz) |
¹⁵N | −155.2 | Uracil N1 | - |
Single-crystal X-ray diffraction (SC-XRD) of Intermediate 5 confirmed the regiochemistry of uracil alkylation and revealed conformational preferences prefiguring atropisomerism:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7